Cryptochlorogenic acid

Übersicht

Beschreibung

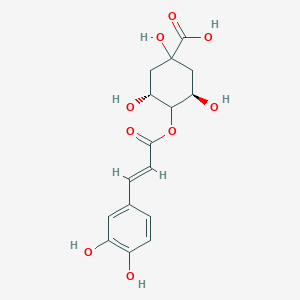

Cryptochlorogensäure, auch bekannt als 4-O-Caffeoylchinasäure, ist eine Phenolsäure und ein Isomer der Chlorogensäure. Sie kommt natürlich in verschiedenen Pflanzen vor, darunter Kaffeebohnen, Früchte und Gemüse. Diese Verbindung ist bekannt für ihre antioxidativen, entzündungshemmenden und potenziellen therapeutischen Eigenschaften.

Wissenschaftliche Forschungsanwendungen

Cryptochlorogensäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Standard für analytische Methoden und bei der Untersuchung von Phenolverbindungen verwendet.

Biologie: Sie wird wegen ihrer antioxidativen und entzündungshemmenden Eigenschaften untersucht.

Medizin: Forschungen haben ihr Potenzial bei der Behandlung von Erkrankungen wie Myokardhypertrophie und Entzündungen gezeigt.

Industrie: Sie wird in der Lebensmittelindustrie wegen ihrer antioxidativen Eigenschaften und bei der Entwicklung von funktionellen Lebensmitteln eingesetzt

5. Wirkmechanismus

Cryptochlorogensäure entfaltet ihre Wirkungen über verschiedene molekulare Signalwege:

Antioxidative Aktivität: Sie fängt freie Radikale ab und reduziert oxidativen Stress.

Entzündungshemmende Aktivität: Sie hemmt die Aktivierung des Nuclear Factor-kappa B (NF-κB) und reduziert die Produktion proinflammatorischer Zytokine.

Kardioprotektive Effekte: Sie verbessert die Myokardhypertrophie über den Akt/mTOR/HIF-1α-Signalweg

Wirkmechanismus

Cryptochlorogenic acid exerts its effects through various molecular pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Cardioprotective Effects: It ameliorates myocardial hypertrophy through the Akt/mTOR/HIF-1α pathway

Safety and Hazards

Cryptochlorogenic acid is generally safe for R&D use only. It is not recommended for medicinal, household or other use . It is advised to avoid dust formation, breathing vapours, mist or gas, and prolonged or repeated exposure . Long-term exposure to chlorogenic and isochlorogenic acids by daily consumption does not appear to pose a risk to human health when observed at doses within the normal range of dietary exposure .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Cryptochlorogenic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have a good effect on isoproterenol (ISO)-induced myocardial hypertrophy . The main metabolic reaction types of this compound include hydrogenation, methylation, glucuronidation, sulfation, hydration, and their composite reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate myocardial hypertrophy in H9c2 cells . It also reduces the level of nitric oxide (NO) and iNOS in LPS-induced RAW264.7 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to significantly ameliorate pathological cardiac hypertrophy of H9c2 cells treated with ISO based on the Akt/mTOR/HIF-1α pathway . It also prevents the activation of nuclear factor-kappa B (NF-kB) in LPS-induced RAW264.7 cells via the inhibition of IKK and IκB phosphorylation and the degradation of IκB proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, treatment with 5-azacytidine decreased the transcription level of LjPAL2 and CGAs content in FLJ leaves .

Metabolic Pathways

This compound is involved in various metabolic pathways. A total of 56 potential effective metabolites were distinguished in rat urine, feces, plasma samples, and heart tissue after intragastric administration of this compound .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Cryptochlorogensäure kann durch Veresterung von Caffeinsäure mit Chinasäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure und wird unter Rückflussbedingungen durchgeführt. Das Produkt wird anschließend mit chromatographischen Verfahren gereinigt.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Cryptochlorogensäure häufig aus pflanzlichen Quellen mit Lösungsmitteln wie Methanol oder Ethanol extrahiert. Der Extraktionsprozess wird durch Reinigungsschritte, einschließlich Festphasenextraktion und Hochleistungsflüssigkeitschromatographie (HPLC), gefolgt, um die Verbindung in hoher Reinheit zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cryptochlorogensäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können sie in Dihydroderivate umwandeln.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung ihrer Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Verschiedene Ester und Ether

Vergleich Mit ähnlichen Verbindungen

Cryptochlorogensäure ähnelt anderen Isomeren der Chlorogensäure, wie:

- Chlorogensäure (3-O-Caffeoylchinasäure)

- Neochlorogensäure (5-O-Caffeoylchinasäure)

- Caffeinsäure

Einzigartigkeit:

- Cryptochlorogensäure: Bekannt für ihre spezifischen entzündungshemmenden und kardioprotektiven Wirkungen.

- Chlorogensäure: Weitgehend untersucht wegen ihrer antioxidativen Eigenschaften.

- Neochlorogensäure: Ähnliche antioxidative Eigenschaften, aber unterschiedliche Stoffwechselwege.

- Caffeinsäure: Eine einfachere Struktur mit breiten antioxidativen und entzündungshemmenden Aktivitäten .

Cryptochlorogensäure zeichnet sich durch ihre einzigartige Kombination aus antioxidativen, entzündungshemmenden und kardioprotektiven Eigenschaften aus, was sie zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen macht.

Eigenschaften

IUPAC Name |

(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFFKZTYYAFCTR-AVXJPILUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905-99-7, 87099-73-8 | |

| Record name | 4-o-Caffeoyl quinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptochlorogenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRYPTOCHLOROGENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23DJ84IZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

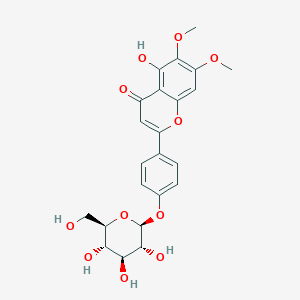

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

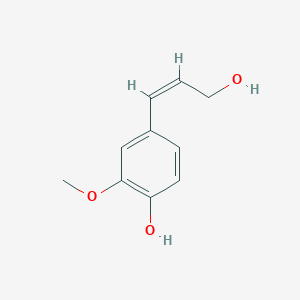

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B190808.png)

![[(2R,3R,4S,5R,6R)-6-ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B190810.png)